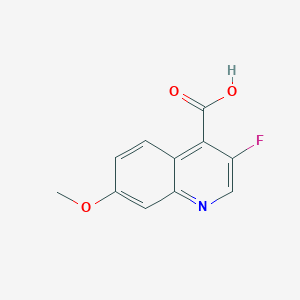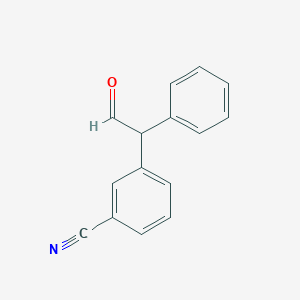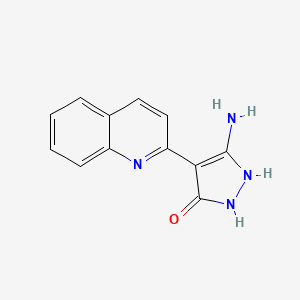
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one: is a heterocyclic compound that features both quinoline and pyrazolone moieties. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one typically involves the condensation of a quinoline derivative with a suitable hydrazine and a diketone. The reaction conditions often include:
Solvent: Ethanol or methanol
Catalyst: Acidic or basic catalysts such as hydrochloric acid or sodium hydroxide
Temperature: Reflux conditions (around 70-80°C)
Industrial Production Methods
Industrial production methods would likely scale up the laboratory synthesis, optimizing for yield and purity. This might involve continuous flow reactors and more efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The quinoline moiety can be reduced to tetrahydroquinoline under hydrogenation conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide
Reduction: Hydrogen gas with a palladium catalyst
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products
Oxidation: 5-Nitro-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one
Reduction: 5-Amino-4-(tetrahydroquinolin-2-yl)-1H-pyrazol-3(2H)-one
Substitution: Various alkylated or acylated derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: : The compound can be used as a building block for the synthesis of more complex molecules. Biology Medicine : Investigated for its potential as an anti-inflammatory or anticancer agent. Industry : Used in the development of dyes or as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action would depend on the specific application. For instance, if used as an enzyme inhibitor, the compound might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways would vary based on the biological context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Quinolin-2-yl)-1H-pyrazol-3(2H)-one
- 5-Amino-1H-pyrazol-3(2H)-one
- 2-Quinolinylhydrazine
Uniqueness
The presence of both quinoline and pyrazolone moieties in 5-Amino-4-(quinolin-2-yl)-1H-pyrazol-3(2H)-one may confer unique biological activities and chemical reactivity compared to similar compounds. This dual functionality can be advantageous in medicinal chemistry for the design of multifunctional drugs.
Eigenschaften
CAS-Nummer |
62019-60-7 |
|---|---|
Molekularformel |
C12H10N4O |
Molekulargewicht |
226.23 g/mol |
IUPAC-Name |
5-amino-4-quinolin-2-yl-1,2-dihydropyrazol-3-one |
InChI |
InChI=1S/C12H10N4O/c13-11-10(12(17)16-15-11)9-6-5-7-3-1-2-4-8(7)14-9/h1-6H,(H4,13,15,16,17) |
InChI-Schlüssel |
JIDZVAOATFGUSL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C3=C(NNC3=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1,4-Dimethylbenzo[g]quinolin-2(1H)-one](/img/structure/B11881791.png)




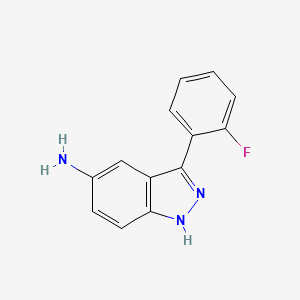
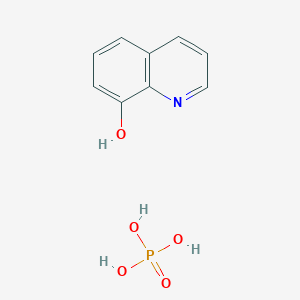

![5-Bromopyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B11881840.png)
